3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-18-7-2-3-9(13)8(6-7)12-15-14-10(19-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDPXWTXLOTKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects.
Biological Activity
3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C12H11BrN2O4. The compound features an oxadiazole ring, known for its diverse biological activities, including antimicrobial and anticancer properties. Its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study examining monomeric alkaloids reported that oxadiazole derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM across different strains .
2. Anticancer Potential
The compound's potential as an anticancer agent is underscored by its structural similarity to other oxadiazole derivatives that inhibit Rho/MRTF/SRF-mediated gene transcription. A novel study identified a related compound with IC50 values around 180 nM in inhibiting gene transcription linked to cancer cell proliferation . The structure-activity relationship (SAR) analysis revealed that modifications to the aryl substitution significantly affect biological activity, suggesting that this compound may also engage similar pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the presence of the oxadiazole ring suggests potential interactions with cellular nucleophiles, possibly leading to covalent bonding and subsequent modulation of target proteins involved in cell signaling pathways .
Study 1: Antimicrobial Efficacy
In a comparative study examining various oxadiazole derivatives, researchers found that certain modifications increased antibacterial activity significantly. The study highlighted the importance of the bromine and methoxy groups in enhancing the compound's interaction with bacterial membranes .
Study 2: Antitumor Activity
A high-throughput screening identified a related oxadiazole derivative as a potent inhibitor of cancer cell proliferation. This compound demonstrated low cytotoxicity towards normal cells while effectively inhibiting tumor growth in vitro and in vivo models .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | MIC (µM) | IC50 (nM) | Activity Type |
|---|---|---|---|---|
| This compound | Structure | TBD | TBD | Antimicrobial/Antitumor |
| Related Oxadiazole Derivative | TBD | 4.69 - 156.47 | 180 | Antimicrobial |
| Another Oxadiazole Compound | TBD | TBD | TBD | Antitumor |
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Structural Variations and Substituent Effects
The following table summarizes key structural differences and physicochemical properties between the target compound and analogous 1,3,4-oxadiazole derivatives:
| Compound Name / ID | Substituents on Aryl Ring | Molecular Formula | Molecular Weight (g/mol) | HPLC Retention Time (min) | Purity (%) | Key Observations |
|---|---|---|---|---|---|---|
| Target Compound (CAS: 1328640-82-9) | 2-Bromo-5-methoxyphenyl | C₁₂H₁₀BrN₂O₄ | 333.12 | N/A | N/A | Discontinued; bromine increases steric/electronic effects |
| 3-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8j) | 2-Chlorophenyl | C₁₁H₁₀ClN₂O₃S | 294.72 | 6.64 | N/A | Chlorine substituent enhances polarity; lower molecular weight |
| 3-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8i) | 2-Methoxyphenyl | C₁₁H₁₁N₂O₄S | 279.28 | 5.37 | 99 | Methoxy group improves solubility; high purity |
| 3-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8k) | 2-Chloro-4-methylphenyl | C₁₂H₁₂ClN₂O₃S | 308.75 | 6.31 | 98 | Methyl group increases lipophilicity |
| 3-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8o) | 2,4-Dichlorophenyl | C₁₁H₉Cl₂N₂O₃S | 330.97 | 6.81 | 95 | Dichloro substitution enhances electron-withdrawing effects |
Key Observations :
- Electronic Effects: Bromine in the target compound introduces stronger electron-withdrawing effects compared to chlorine in analogs like 8j or 8k.
- Steric Hindrance : The larger atomic radius of bromine (vs. chlorine) may increase steric hindrance, affecting binding interactions in biological systems .
- Purity and Stability: Compounds like 8i and 8k exhibit high purity (>95%), suggesting robust synthetic protocols.
Spectroscopic and Analytical Data
NMR and HRMS Comparisons
- Target Compound: No specific NMR/HRMS data is available in the provided evidence.
- Analog 8i :
- Analog 8o :
Insights : Methoxy groups in 8i produce distinct singlet peaks (~δ 3.87 ppm), while chloro substituents in 8o result in downfield-shifted aromatic protons. The absence of data for the brominated target compound limits direct spectral comparisons.
Preparation Methods
Conversion of Carboxylic Acids to Esters and Hydrazides
Starting from the corresponding substituted arylpropanoic acid, the carboxylic acid is first converted to its methyl ester via Fischer esterification under acidic conditions. This ester is then refluxed with excess hydrazine hydrate in methanol to yield the corresponding hydrazide intermediate.
Cyclization to 1,3,4-Oxadiazole
The hydrazide intermediate is refluxed with carbon disulfide in ethanol under basic conditions, followed by acidic workup, to generate the 2-mercapto-5-aryl-1,3,4-oxadiazole. This intermediate can then be S-alkylated with ω-bromoalkanoates to introduce the ester side chain, which upon hydrolysis yields the target carboxylic acid derivative.
This approach is exemplified in the synthesis of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids reported by researchers, where methyl esters were converted to hydrazides, cyclized to oxadiazoles, and then alkylated and hydrolyzed to final acids.
Specific Preparation Methodology for 3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Based on the general strategy and adapting to the specific substituents:
Starting Materials
- 2-Bromo-5-methoxybenzoic acid or its derivatives
- Propanoic acid or ω-bromo-propanoate esters
- Hydrazine hydrate
- Carbon disulfide
- Base (e.g., potassium hydroxide)
- Solvents: Methanol, ethanol
Stepwise Synthesis
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of 2-bromo-5-methoxybenzoic acid to methyl ester | Fischer esterification: reflux with methanol and acid catalyst | Methyl 2-bromo-5-methoxybenzoate |
| 2 | Formation of hydrazide | Reflux methyl ester with excess hydrazine hydrate in methanol | 2-Bromo-5-methoxybenzohydrazide |
| 3 | Cyclization to 1,3,4-oxadiazole | Reflux hydrazide with carbon disulfide in ethanol under basic conditions, acidic workup | 2-Mercapto-5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazole |
| 4 | S-alkylation with ω-bromo-propanoate ester | Reaction with ω-bromo-propanoate esters in basic medium | S-alkylated oxadiazole ester |
| 5 | Hydrolysis of ester to acid | Hydrolysis with sodium hydroxide or trifluoroacetic acid depending on ester type | This compound |
This sequence ensures the construction of the oxadiazole ring with the aryl substituent intact, followed by attachment and conversion of the propanoic acid side chain.
Analytical and Research Findings Supporting Preparation
- The hydrazide formation and cyclization steps are well-characterized by NMR and IR spectroscopy, confirming the successful formation of the oxadiazole ring.
- Hydrolysis conditions vary depending on the ester protecting group; methyl and ethyl esters are typically hydrolyzed with sodium hydroxide, while t-butyl esters require trifluoroacetic acid.
- The yields for each step typically range from moderate to high (65–90%), depending on reaction optimization and substituent effects.
- The presence of the bromo and methoxy substituents on the phenyl ring may influence reactivity and require adjustment of reaction times or temperatures.
Summary Table of Preparation Steps and Conditions
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 2-bromo-5-methoxybenzoate | Methanol, acid catalyst, reflux | ~85 | Standard Fischer esterification |
| 2 | 2-Bromo-5-methoxybenzohydrazide | Hydrazine hydrate, methanol, reflux | 80–90 | Excess hydrazine ensures complete conversion |
| 3 | 2-Mercapto-5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazole | Carbon disulfide, ethanol, KOH, reflux; acidic workup | 75–85 | Base catalyzed cyclization |
| 4 | S-alkylated oxadiazole ester | ω-Bromo-propanoate ester, base | 70–80 | Alkylation step |
| 5 | Target acid | NaOH or TFA hydrolysis | 85–90 | Ester hydrolysis to acid |
Additional Notes
- No patents or direct literature data specifically for this compound’s preparation were found, indicating the synthesis is likely adapted from general oxadiazole chemistry.
- The synthetic route is consistent with established methods for related 5-aryl-1,3,4-oxadiazol-2-ylcarboxylic acids and their derivatives.
- Optimization of reaction parameters such as temperature, solvent, and reaction time may be necessary to maximize yield and purity for this specific bromo- and methoxy-substituted compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
